

# 2-(4-tert-butylphenyl)ethanol molecular structure and weight

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## Compound of Interest

Compound Name: 2-(4-tert-Butylphenyl)ethanol

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## In-Depth Technical Guide: 2-(4-tert-butylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-(4-tert-butylphenyl)ethanol**, a key intermediate in the synthesis of various organic compounds, pharmaceuticals, and dyestuffs. Its pleasant, floral, and slightly musky odor also makes it a valuable ingredient in the fragrance and flavor industry. This guide details its molecular structure, physicochemical properties, and the standard experimental protocols for its characterization.

## Core Molecular and Physical Properties

The fundamental properties of **2-(4-tert-butylphenyl)ethanol** are summarized below. These data are crucial for its application in synthesis and formulation.

Property	Value	Reference(s)
Molecular Formula	C <sub>12</sub> H <sub>18</sub> O	[1][2][3]
Molecular Weight	178.27 g/mol	[1][4][5]
IUPAC Name	2-(4-tert-butylphenyl)ethanol	[1][3][6]
CAS Number	5406-86-0	[2][4][5]
Appearance	Colorless to light yellow liquid / solid	[5][7]
Melting Point	32-35 °C	[8]
Boiling Point	251 °C at 760 mmHg	[7]
Density	0.956 g/cm <sup>3</sup>	[7]
Solubility	Insoluble in water	[4][8]
SMILES	CC(C) (C)C1=CC=C(C=C1)CCO	[1][3]

## Molecular Structure

The molecular structure of **2-(4-tert-butylphenyl)ethanol** consists of a benzene ring substituted with a tert-butyl group at position 4 and an ethanol group at position 1.

Caption: 2D representation of the **2-(4-tert-butylphenyl)ethanol** molecular structure.

## Experimental Protocols

The characterization of **2-(4-tert-butylphenyl)ethanol** relies on standard analytical techniques to confirm its identity, purity, and structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the carbon-hydrogen framework of the molecule.
- Methodology:

- A sample of approximately 5-10 mg is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- The solution is transferred to an NMR tube.
- $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra are acquired on a spectrometer (e.g., 400 MHz).
- $^1\text{H}$  NMR Analysis: The spectrum is analyzed for chemical shifts, integration values, and splitting patterns to identify the different types of protons (aromatic, ethyl, tert-butyl, and hydroxyl).
- $^{13}\text{C}$  NMR Analysis: The spectrum reveals the number of unique carbon environments.

## Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern.
- Methodology:
  - A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
  - The solution is introduced into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) interface.
  - For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer is used to determine the exact mass.<sup>[1]</sup>
  - Analysis: The mass spectrum will show the molecular ion peak  $[\text{M}+\text{H}]^+$  or  $[\text{M}]^+\bullet$ , which confirms the molecular weight of 178.27 g/mol .<sup>[1][4][5][7][8]</sup> The fragmentation pattern can further validate the structure.

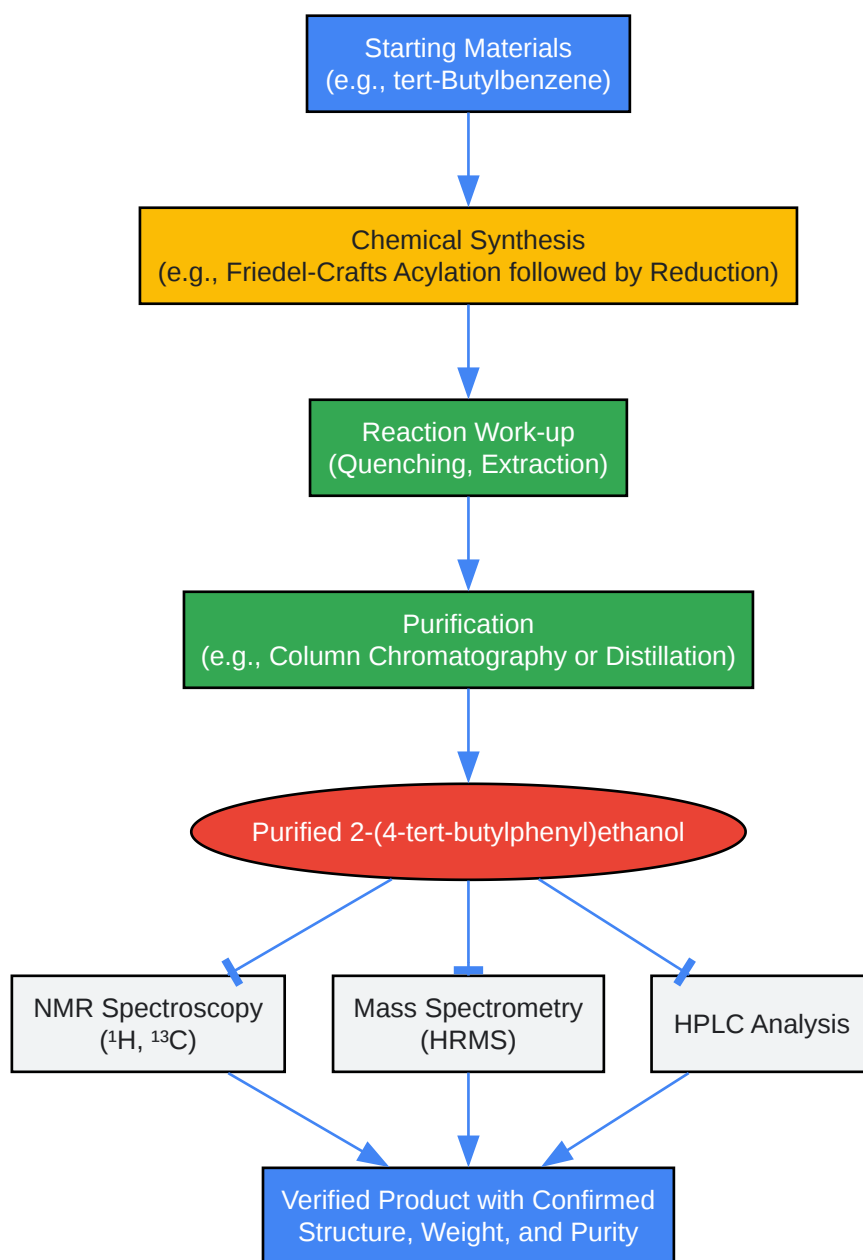
## Purity Assessment by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the compound.
- Methodology:

- A standard solution of known concentration is prepared.
- A reversed-phase C18 column is typically used.
- The mobile phase is a mixture of water and an organic solvent like acetonitrile or methanol, often run in an isocratic or gradient mode.
- Detection is commonly performed using a UV detector at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).
- Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of  $\geq 96\%$  is common for commercial samples.<sup>[2]</sup>

## Synthesis and Characterization Workflow

The general workflow for obtaining and verifying **2-(4-tert-butylphenyl)ethanol** involves synthesis followed by a series of purification and analytical steps to ensure the final product meets the required specifications.



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Caption: General workflow for the synthesis and analytical characterization of **2-(4-tert-butylphenyl)ethanol**.

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## References

- 1. p-tert-Butylphenethyl alcohol | C<sub>12</sub>H<sub>18</sub>O | CID 79410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-(4-tert-Butylphenyl)ethanol, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 2-(4-tert-Butylphenyl)ethanol | 5406-86-0 [chemicalbook.com]
- 5. 4-tert-Butylphenethyl alcohol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-(4-tert-Butylphenyl)ethanol, 96% | Fisher Scientific [fishersci.ca]
- 7. 2-(4-(tert-Butyl)phenyl)ethanol [myskinrecipes.com]
- 8. echemi.com [echemi.com]
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